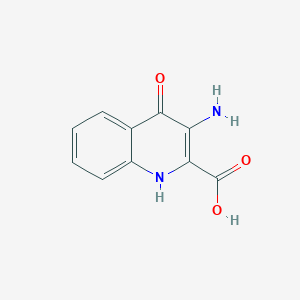

3-Amino-4-hydroxyquinoline-2-carboxylic acid

Description

3-Amino-4-hydroxyquinoline-2-carboxylic acid is a quinoline derivative characterized by a carboxylic acid group at position 2, an amino group at position 3, and a hydroxyl group at position 3. This trifunctional structure distinguishes it from other quinoline-based compounds, offering unique physicochemical and pharmacological properties.

Properties

CAS No. |

58401-44-8 |

|---|---|

Molecular Formula |

C10H8N2O3 |

Molecular Weight |

204.18 g/mol |

IUPAC Name |

3-amino-4-oxo-1H-quinoline-2-carboxylic acid |

InChI |

InChI=1S/C10H8N2O3/c11-7-8(10(14)15)12-6-4-2-1-3-5(6)9(7)13/h1-4H,11H2,(H,12,13)(H,14,15) |

InChI Key |

DNWQXPXRAUBPCY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=C(N2)C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-hydroxyquinoline-2-carboxylic acid can be achieved through several methods. One common approach involves the reaction of anthranilic acid derivatives with appropriate reagents under controlled conditions. For instance, the Gould-Jacob synthesis is a classical method used to construct the quinoline scaffold . This method typically involves the cyclization of aniline derivatives with β-ketoesters in the presence of a strong acid catalyst.

Another method involves the use of enaminones, which are reacted with isatin in the presence of a base such as potassium hydroxide or sodium hydroxide, followed by acidification to yield the desired quinoline-4-carboxylic acid .

Industrial Production Methods

Industrial production of this compound often employs large-scale synthesis techniques that optimize yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-hydroxyquinoline-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline-2,4-dione derivatives.

Reduction: Reduction reactions can convert the quinoline ring to its corresponding dihydroquinoline form.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include quinoline-2,4-dione derivatives, dihydroquinoline derivatives, and various substituted quinoline compounds.

Scientific Research Applications

3-Amino-4-hydroxyquinoline-2-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-Amino-4-hydroxyquinoline-2-carboxylic acid involves its interaction with various molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes, such as 2-oxoglutarate-dependent oxygenases, which play a role in epigenetic regulation and metabolic processes . The compound’s ability to chelate metal ions also contributes to its biological activity, particularly in inhibiting metalloproteinases and other metal-dependent enzymes .

Comparison with Similar Compounds

Data Tables

Table 1: Physicochemical Properties of Selected Compounds

Biological Activity

3-Amino-4-hydroxyquinoline-2-carboxylic acid (AHQCA) is a compound belonging to the quinoline family, known for its diverse biological activities. This article provides a detailed examination of its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Target Interactions

AHQCA interacts with various biological targets, influencing several biochemical pathways:

- Enzyme Inhibition : It has been shown to inhibit enzymes involved in inflammation and oxidative stress.

- Receptor Modulation : AHQCA can modulate the activity of neurotransmitter receptors, particularly the NMDA and AMPA receptors, which are crucial in neurological functions .

Biochemical Pathways

The compound affects key biochemical pathways, including:

- Inflammation : AHQCA exhibits anti-inflammatory properties by inhibiting lipoxygenase (LOX) activity .

- Oxidative Stress : It acts as an antioxidant, scavenging free radicals and reducing lipid peroxidation .

- Cell Proliferation : AHQCA has been implicated in regulating cell proliferation, particularly in cancerous cells .

Antioxidant Activity

AHQCA demonstrates significant antioxidant capabilities, as evidenced by various assays:

| Assay Type | IC50 (μM) |

|---|---|

| DPPH Radical Scavenging | 27.5 |

| Lipid Peroxidation Inhibition | 100% |

| Hydroxyl Radical Scavenging | 67.7% |

| ABTS Radical Cation Reduction | 72.4% |

These results indicate its potential utility in preventing oxidative damage in biological systems .

Anti-inflammatory Effects

AHQCA has been studied for its anti-inflammatory effects through LOX inhibition:

| Compound | IC50 (μM) |

|---|---|

| AHQCA | 10 |

| Reference Compound (NDGA) | 5 |

This suggests that AHQCA could serve as a lead compound for developing anti-inflammatory drugs .

Anticancer Properties

Recent studies have highlighted the anticancer potential of AHQCA derivatives. For instance:

- Cytotoxicity against Cancer Cell Lines : Derivatives of AHQCA showed significant cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer), with IC50 values ranging from 5 to 30 μM depending on the derivative .

Antimicrobial Activity

AHQCA has also been evaluated for its antimicrobial properties:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12 μM |

| Escherichia coli | 15 μM |

These findings suggest that AHQCA may be effective against certain bacterial strains, contributing to its therapeutic potential .

Study on Neuroprotective Effects

A study investigated the neuroprotective effects of AHQCA against excitotoxicity induced by NMDA receptors. Results indicated that AHQCA significantly reduced neuronal death and inflammation in animal models, supporting its potential use in treating neurodegenerative diseases .

Development of Drug Delivery Systems

Research has focused on developing drug delivery systems targeting ASGPR (asialoglycoprotein receptor) using AHQCA derivatives. These systems demonstrated enhanced uptake in liver cells, indicating a promising direction for targeted therapies in liver diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.